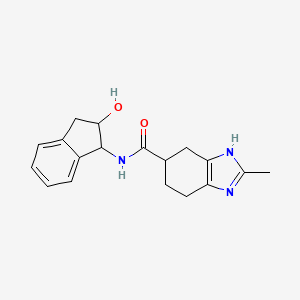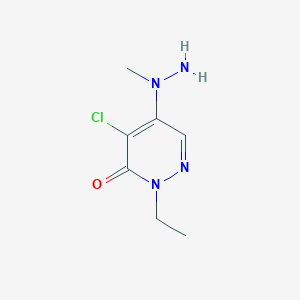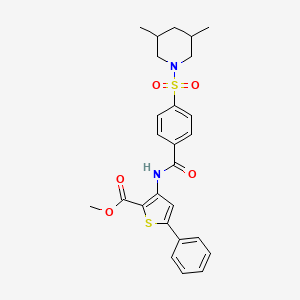![molecular formula C12H13BrN2O3 B2954275 1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2094587-71-8](/img/structure/B2954275.png)
1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a unique combination of a bromofuran moiety, a piperazine ring, and a prop-2-en-1-one group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination to form 5-bromofuran-2-carboxylic acid.
Formation of 5-Bromofuran-2-carbonyl Chloride: The 5-bromofuran-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with Piperazine: The acid chloride reacts with piperazine to form 1-(5-bromofuran-2-carbonyl)piperazine.
Addition of Prop-2-en-1-one: Finally, the piperazine derivative is coupled with prop-2-en-1-one under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the prop-2-en-1-one can be reduced to form alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with biological targets such as enzymes or receptors. The bromofuran moiety may facilitate binding to specific sites, while the piperazine ring can enhance solubility and bioavailability. The prop-2-en-1-one group may participate in covalent interactions with target proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
- 1-(5-Bromofuran-2-carbonyl)piperazine
- 1-(5-Fluorofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
- 1-(5-Chlorofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
Uniqueness: 1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties
Propiedades
IUPAC Name |
1-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-2-11(16)14-5-7-15(8-6-14)12(17)9-3-4-10(13)18-9/h2-4H,1,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZZGUWMQHMYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2954199.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2954202.png)



![N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2954207.png)
![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2954208.png)
![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B2954210.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2954211.png)
![6-methoxy-2-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]-1H-indole](/img/structure/B2954212.png)
![5,6-Dimethyl-3-[2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2954213.png)
![methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate](/img/structure/B2954214.png)

